molecular formula C18H15FN2O2 B4406703 4-fluorobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate

4-fluorobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate

Cat. No. B4406703
M. Wt: 310.3 g/mol
InChI Key: SQAOQLJIQMSSFO-UHFFFAOYSA-N
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Description

4-fluorobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoxaline derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-fluorobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. In vivo studies have shown that this compound can inhibit the growth of tumors in mice.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluorobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate in lab experiments include its potential as an anticancer agent and its use as a building block for the synthesis of other quinoxaline derivatives. The limitations include the need for further studies to fully understand its mechanism of action and its potential side effects.

Future Directions

There are several future directions for the research on 4-fluorobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate. These include:
1. Studying the potential use of this compound in combination with other anticancer agents.
2. Investigating the mechanism of action of this compound in more detail.
3. Developing new synthetic methods for the synthesis of this compound and its derivatives.
4. Studying the potential use of this compound in other fields such as material science.
5. Investigating the potential side effects of this compound in more detail.
Conclusion:
In conclusion, this compound is a quinoxaline derivative that has shown potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.

Scientific Research Applications

4-fluorobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate has shown potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In organic synthesis, this compound has been used as a building block for the synthesis of other quinoxaline derivatives. In material science, this compound has been used as a precursor for the synthesis of fluorescent materials.

properties

IUPAC Name

(4-fluorophenyl)methyl 2,3-dimethylquinoxaline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-11-12(2)21-17-9-14(5-8-16(17)20-11)18(22)23-10-13-3-6-15(19)7-4-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAOQLJIQMSSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)OCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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